molecular formula C9H18O4S B15259681 3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate

3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate

Cat. No.: B15259681
M. Wt: 222.30 g/mol
InChI Key: JRIUFCPYBHRCSR-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate (CAS 1934985-66-6) is a high-purity chemical building block of significant interest in advanced organic synthesis and pharmaceutical research . This compound, with the molecular formula C 9 H 18 O 4 S and a molecular weight of 222.30 g/mol, belongs to the class of organic mesylates, which are widely recognized for their excellent properties as leaving groups in nucleophilic substitution reactions . The cyclobutane ring system, further functionalized with ethoxy and dimethyl groups, provides a unique, strained scaffold that can be utilized to create complex molecular architectures. In laboratory settings, this reagent serves as a versatile intermediate. Its primary research value lies in its ability to undergo facile functional group transformations, making it a key precursor for the synthesis of more complex molecules . The mesylate (MsO-) group is an excellent activating group for displacement by various nucleophiles, enabling researchers to introduce the 3-ethoxy-2,2-dimethylcyclobutyl moiety into target structures. Furthermore, the related stereospecific variant, rel-(1R,3S)-3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate (CAS 1807901-62-7), is available for research requiring specific stereochemistry, highlighting its utility in the synthesis of chiral compounds . The methanesulfonate (mesylate) group is non-toxic and forms water-soluble salts, which is advantageous for developing pharmaceutical compounds . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H18O4S

Molecular Weight

222.30 g/mol

IUPAC Name

(3-ethoxy-2,2-dimethylcyclobutyl) methanesulfonate

InChI

InChI=1S/C9H18O4S/c1-5-12-7-6-8(9(7,2)3)13-14(4,10)11/h7-8H,5-6H2,1-4H3

InChI Key

JRIUFCPYBHRCSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1(C)C)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate typically involves the reaction of 3-ethoxy-2,2-dimethylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate involves its reactivity as a methanesulfonate ester. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions . This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Cyclobutane Derivatives

Cyclobutane-containing compounds are of interest due to their conformational strain and bioactivity. A structurally related compound, 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl-thiourea, shares the 2,2-dimethylcyclobutyl backbone but substitutes the ethoxy group with an ethyl moiety and incorporates a thiourea functional group . Key differences include:

Property 3-Ethoxy-2,2-dimethylcyclobutyl Methanesulfonate 1-[2-(3-Ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl-thiourea
Substituents 3-ethoxy, methanesulfonate 3-ethyl, acetyl-thiourea
Molecular Formula C10H18O4S C17H24N2OS
Key Functional Groups Methanesulfonate ester Thiourea, acetyl
Potential Applications Pharmaceutical synthesis Agrochemicals (inferred from bioactivity studies)

However, the thiourea moiety in the latter may enable hydrogen bonding, influencing biological target interactions .

Methanesulfonate Esters

Methanesulfonate esters are widely used as alkylating agents. Methyl methanesulfonate (MMS), a simpler analog, is a potent DNA-damaging agent that activates the p53 pathway at 200 μM concentrations . In contrast, this compound’s sterically hindered cyclobutane ring likely reduces its alkylating efficiency and toxicity:

Property This compound Methyl Methanesulfonate (MMS)
Structure Bulky cyclobutyl ester Simple methyl ester
Reactivity Moderate (steric hindrance) High
Toxicity (p53 Activation) Not reported Significant (200 μM)

The target compound’s reduced reactivity may make it preferable in controlled synthetic applications where selective alkylation is required.

Ethoxy-Containing Compounds

Ethoxy groups influence solubility and stability. For example, 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol contains a polyethylene glycol-like ethoxy chain, conferring high water solubility and surfactant properties . Comparatively, the ethoxy group in this compound is constrained within a rigid cyclobutane ring, likely reducing solubility:

Property This compound 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Ethoxy Configuration Cyclobutane-constrained Linear chain
Solubility Likely low (hydrophobic substituents) High
Applications Synthetic intermediate Surfactants, industrial uses

Biological Activity

3-Ethoxy-2,2-dimethylcyclobutyl methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane structure, which contributes to its biological activity. The presence of the methanesulfonate group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

PropertyValue
Molecular FormulaC₉H₁₈O₄S
Molecular Weight206.30 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown effectiveness against human tumor cell lines, with IC50 values indicating significant cytotoxicity. For instance, a related compound demonstrated IC50 values ranging from 49.79 µM to 113.70 µM against multiple cancer cell lines .
  • Antiviral Properties : The structural similarities with known antiviral agents suggest potential efficacy against viral infections .
  • Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in cancer progression and other diseases .

Case Studies

  • Anticancer Activity : A study evaluated the effects of various derivatives on five human tumor cell lines. The most potent compound exhibited an IC50 value of 60.70 µM in RKO cells, indicating strong anticancer properties .
  • Antiviral Activity : Research on spirocyclopropanes has highlighted their antiviral potential, particularly as inhibitors of HIV-1 reverse transcriptase, suggesting that this compound may share similar mechanisms .
  • Cytotoxicity Testing : In a model using Saccharomyces cerevisiae, the compound's derivatives were tested for cytotoxic effects. While no significant bioactivity was noted at lower concentrations, some derivatives showed slight effects at higher concentrations .

Table 2: Biological Activity Summary

Activity TypeModel/Cell LineIC50 (µM)Notes
AnticancerRKO60.70Strong cytotoxicity observed
AntiviralHIV-1 Reverse TranscriptaseNot specifiedPotential inhibitor
CytotoxicitySaccharomyces cerevisiae>3000Minimal effects at high doses

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